molecular formula C12H20O2 B123112 Lavandulyl acetate CAS No. 25905-14-0

Lavandulyl acetate

Cat. No. B123112
CAS RN: 25905-14-0
M. Wt: 196.29 g/mol
InChI Key: HYNGAVZPWWXQIU-UHFFFAOYSA-N
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Description

Lavandulyl acetate, also known as 2,4,4-trimethyl-2-pentanolide, is a naturally occurring, cyclic monoterpene ester found in many essential oils. It is a colorless liquid with a sweet, floral aroma and a slight bitter aftertaste. This compound is a major component of lavender, rose, and other essential oils and is used in perfumes, cosmetics, and food flavorings. In addition to its pleasant smell, this compound has a variety of applications in the pharmaceutical and cosmetic industries due to its various biochemical and physiological effects.

Scientific Research Applications

Biocatalytic Esterification

Lavandulyl acetate is synthesized from lavandulol using enzymatic catalysis in supercritical carbon dioxide, demonstrating a biocatalytic approach for the conversion of essential oil components. This process has been optimized for temperature and pressure, achieving conversions up to 86% (Olsen et al., 2006).

Pheromone Research

This compound plays a role in pheromone research, particularly in the cosmetics industry. It has been used in the preparation of enantiomers of lavandulol and lavandulyl senecioate, significant in the study of sex pheromones for pests like the vine mealybug (Zada & Harel, 2004).

Pest Control

Research identifies this compound as a principal component of the sex pheromone of the mealybug Dysmicoccus grassii, a major pest in banana cultivars. Its role in attracting mealybug males suggests potential applications in integrated pest management strategies (de Alfonso et al., 2012).

Chemical Synthesis

This compound is involved in chemical reactions like the ene reaction with phenylsulfinyl chloride, leading to the synthesis of E/Z-sesquilavandulols. These types of reactions expand the potential of this compound in synthetic chemistry (Veselovskii et al., 1990).

Natural Product Chemistry

Found in essential oils like Lavandula luisieri, this compound contributes to understanding the chemical diversity in nature and its ecological roles. Its presence in essential oils also has implications for their industrial applications (García-Vallejo et al., 1994).

Enzymatic Esterification for Chiral Separation

This compound is used in the chiral separation of lavandulol via enzymatic esterification, highlighting its role in creating optically enriched compounds for various scientific applications (Cross et al., 2004).

In Vitro Plant Propagation

In studies comparing essential oil composition of field-grown and in vitro micropropagated Lavandula angustifolia, this compound was a key component. This indicates its potential in biotechnological applications and plant tissue culture strategies (Kirimer et al., 2017).

Safety and Hazards

Lavandulyl acetate is considered to be a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness .

Mechanism of Action

Lavandulyl acetate is a component of lavender oil and is known for its potential biological activities. This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to exhibit larvicidal activity against malaria mosquitoes . .

Mode of Action

It is known that this compound interacts with its targets, leading to changes in their biological functions

Biochemical Pathways

This compound is a monoterpenoid, which are secondary metabolites synthesized through the mevalonate (MVA) pathway . The MVA pathway occurs in the cytosol and peroxisomes, producing a variety of terpenes . The first step of the MVA pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and the second by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) .

Pharmacokinetics

A study on linalool, a principal active ingredient in lavender essential oil, has developed a method for characterizing its oral pharmacokinetics in humans . Similar studies on this compound could provide insights into its ADME properties and their impact on bioavailability.

Result of Action

Its larvicidal activity suggests that it may induce changes in the biological functions of its targets, leading to their death

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the composition of lavender essential oil, including the content of this compound, can vary depending on the geographical area, occurrence, and morphogenetic factors

properties

IUPAC Name

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNGAVZPWWXQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(COC(=O)C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904865
Record name Lavandulyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25905-14-0, 20777-39-3
Record name 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25905-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavandulyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavandulyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVANDULYL ACETATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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